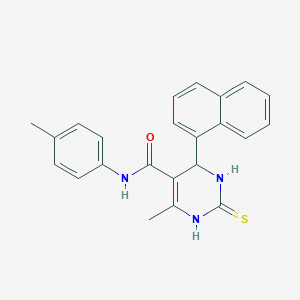
6-amino-5-cyano-4-(3,4-diméthoxyphényl)-2-propyl-4H-pyran-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate, also known as compound 1, is a chemical compound that has been the subject of scientific research due to its potential applications in drug development. This compound belongs to the class of pyran derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 involves the inhibition of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 enhances insulin signaling and improves glucose uptake, making it a potential candidate for the treatment of type 2 diabetes and obesity. Compound 1 also induces apoptosis in cancer cells by activating the caspase cascade, leading to cell death.
Biochemical and physiological effects:
Compound 1 has been found to exhibit biochemical and physiological effects in various studies. It has been shown to improve glucose uptake in adipocytes and skeletal muscle cells, leading to improved insulin sensitivity. Compound 1 has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 in lab experiments include its potential applications in drug development for the treatment of type 2 diabetes, obesity, and cancer. Its inhibitory activity against PTP1B and cytotoxic activity against cancer cells make it a potential candidate for drug development. However, the limitations of using ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 in lab experiments include its toxicity and potential side effects, which need to be further studied.
Orientations Futures
There are several future directions for the research on ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1. One direction is to further study its potential applications in drug development for the treatment of type 2 diabetes, obesity, and cancer. Another direction is to study its toxicity and potential side effects in more detail. Additionally, further studies can be conducted to elucidate its mechanism of action and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 has been achieved using different methods. One of the methods involves the reaction of 3,4-dimethoxybenzaldehyde, malononitrile, and 2-propyl-1-aminobenzimidazole in the presence of ethyl cyanoacetate and ammonium acetate. Another method involves the reaction of 3,4-dimethoxybenzaldehyde, malononitrile, and 2-propyl-1-aminobenzimidazole in the presence of ethyl cyanoacetate and piperidine.
Applications De Recherche Scientifique
Catalyse et chimie verte
Le 6-amino-5-cyano-4-(3,4-diméthoxyphényl)-2-propyl-4H-pyran-3-carboxylate d'éthyle (appelons-le EADP) peut servir de catalyseur ou être incorporé dans des systèmes catalytiques. Les chercheurs ont exploré son potentiel dans la promotion de réactions chimiques, en particulier dans la synthèse de dérivés de 1,4-dihydropyrane. Par exemple, un nouveau Ta-MOF (cadres organométalliques) synthétisé à l'aide d'EADP a montré une capacité catalytique élevée, une recyclabilité et une efficacité . Cette application s'aligne sur les principes de la chimie verte, en mettant l'accent sur des processus durables et respectueux de l'environnement.
Activité antimicrobienne
L'EADP a montré des propriétés antimicrobiennes prometteuses. Dans une étude, les nanoparticules de Ta-MOF synthétisées avec l'EADP ont montré une activité antimicrobienne significative contre les bactéries et les champignons. Les valeurs de concentration minimale inhibitrice (CMI) variaient de 16 à 256 μg/ml, ce qui en fait un agent potentiel pour lutter contre les infections microbiennes . Des recherches plus approfondies pourraient explorer son mécanisme d'action et ses applications cliniques potentielles.
Science des matériaux et nanotechnologie
Les cadres organométalliques (MOF) sont des composés cristallins à forte porosité et surface. Les MOF à base d'EADP pourraient trouver des applications dans le stockage des gaz, la séparation et les systèmes d'administration de médicaments. Leurs propriétés réglables les rendent attrayants pour diverses applications en science des matériaux .
Capteurs et surveillance environnementale
Les matériaux contenant de l'EADP pourraient être intégrés dans des plateformes de capteurs. Par exemple, des composés organiques volatils émis par le pain ont été détectés à l'aide d'une fibre complétée par de l'EADP. De tels capteurs pourraient être utiles pour le contrôle de la qualité des aliments, la surveillance de l'environnement ou même le diagnostic médical .
Propriétés
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-5-7-15-18(20(23)26-6-2)17(13(11-21)19(22)27-15)12-8-9-14(24-3)16(10-12)25-4/h8-10,17H,5-7,22H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDBRICSKDPWNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

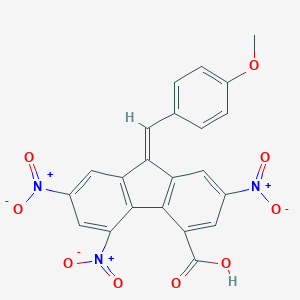
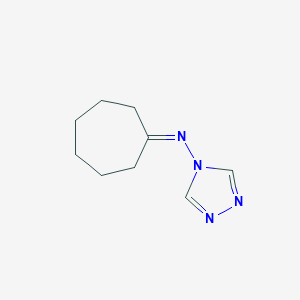
![4-(4-bromophenyl)-1,6,8-trichloro-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405533.png)
![1-chloro-4-(4-fluorophenyl)-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,11c-hexahydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B405534.png)

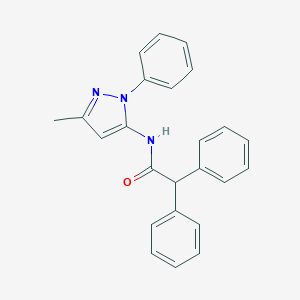
![3-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,5-diphenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405539.png)
![3-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405540.png)
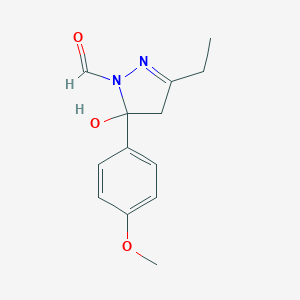
![3-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405543.png)
![3-{[5-(4-bromophenyl)-2-furyl]methylene}-1-[4-(dimethylamino)phenyl]-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405545.png)
![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B405546.png)
![N-(4-chlorophenyl)-6-methyl-2-oxo-4-[3,4,5-tris(methyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B405552.png)
